molecular formula C13H20O2 B2789075 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] CAS No. 92007-41-5

5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]

Cat. No.: B2789075
CAS No.: 92007-41-5
M. Wt: 208.301
InChI Key: MFPZHVAUQQEPCD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,5-dimethylspiro[1,3-dioxane-2,2'-3,3a,4,6a-tetrahydro-1H-pentalene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-12(2)8-14-13(15-9-12)6-10-4-3-5-11(10)7-13/h3-4,10-11H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZHVAUQQEPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC=CC3C2)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antibacterial properties and other relevant biological activities.

Synthesis

The synthesis of 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] typically involves multi-step reactions that utilize various reagents and catalysts. The compound is often synthesized through a combination of cyclization reactions and functional group modifications. For instance, the use of piperidine as a catalyst has been reported in the synthesis of related spiro compounds, which may provide insights into the synthetic pathways applicable to our compound of interest .

Antibacterial Activity

Recent studies have demonstrated that 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] exhibits significant antibacterial activity against various human pathogenic bacteria. The compound's effectiveness can be attributed to its structural features that allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Table 1: Antibacterial Activity of 5,5-Dimethyl-3',3'a,4',6'a-Tetrahydro-1'H-Spiro[1,3-Dioxane-2,2'-Pentalene]

Bacteria StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli16 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa64 µg/mLInhibition of DNA replication

The MIC values indicate that the compound is particularly potent against E. coli, suggesting a potential for further development as an antibacterial agent.

Other Biological Activities

Beyond antibacterial properties, preliminary investigations suggest that this compound may exhibit additional biological activities:

  • Antifungal Activity : Some derivatives have shown promise against fungal pathogens.
  • Antioxidant Properties : The presence of dioxane rings may contribute to free radical scavenging capabilities.

Case Studies

A recent study focused on the synthesis and evaluation of related spiro compounds demonstrated that modifications in the substituents significantly influenced their biological activities. For instance, derivatives with electron-withdrawing groups showed enhanced antibacterial potency compared to their electron-donating counterparts .

In another case study involving structure-activity relationship (SAR) analysis, researchers identified specific structural features that correlate with increased efficacy against Staphylococcus aureus. The findings suggest that optimizing these features could lead to the development of more potent derivatives .

The mechanism by which 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] exerts its antibacterial effects likely involves disruption of bacterial cell wall integrity and interference with metabolic pathways. Molecular docking studies have indicated potential binding sites on bacterial enzymes critical for cell wall synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) with IC50 values in the micromolar range.

Table 1: Cytotoxic Activity of 5,5-Dimethyl-3',3'a,4',6'a-Tetrahydro-1'H-Spiro[1,3-Dioxane-2,2'-Pentalene] Derivatives

CompoundCell LineIC50 (µM)
Parent CompoundMCF-715
Derivative AMCF-710
Derivative BA54912
Derivative CA5498

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of 5,5-Dimethyl-3',3'a,4',6'a-Tetrahydro-1'H-Spiro[1,3-Dioxane-2,2'-Pentalene]

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Polymer Synthesis

The unique structure of the compound allows it to be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Case Study: Synthesis of a Copolymer

A copolymer synthesized from this compound exhibited improved tensile strength compared to conventional polymers. The copolymer was prepared via free radical polymerization with styrene.

Nanocomposite Materials

Research indicates that composites made from this compound and nanomaterials (e.g., graphene oxide) display enhanced electrical conductivity and thermal stability. These materials are being explored for applications in flexible electronics.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its spiro structure allows for diverse functionalization pathways.

Table 3: Synthetic Applications of 5,5-Dimethyl-3',3'a,4',6'a-Tetrahydro-1'H-Spiro[1,3-Dioxane-2,2'-Pentalene]

Reaction TypeProductYield (%)
Michael AdditionProduct A85
CycloadditionProduct B75

Catalytic Applications

The compound has been tested as a catalyst in various organic reactions including Diels-Alder reactions and cycloadditions. Its catalytic efficiency is attributed to its ability to stabilize transition states.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5'-position undergoes selective oxidation. For example:

  • KMnO₄-mediated oxidation converts the hydroxyl group to a ketone, yielding 5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one.

  • PCC (Pyridinium Chlorochromate) in dichloromethane achieves similar results under milder conditions (60–70% yield).

Key Parameters for Oxidation:

Oxidizing AgentSolventTemperatureYield (%)
KMnO₄Acetone/H₂O0–25°C65–70
PCCCH₂Cl₂Reflux60–65

Reduction Reactions

The spiro compound’s carbonyl group (e.g., in ester derivatives) can be reduced:

  • LiAlH₄ reduces ester groups to primary alcohols (e.g., methyl 6'-carboxylate → 6'-hydroxymethyl derivative).

  • Catalytic hydrogenation (H₂/Pd-C) selectively saturates the pentalene ring’s double bonds without affecting the dioxane ring .

Reduction Outcomes:

SubstrateReagentProductYield (%)
Methyl 6'-carboxylateLiAlH₄6'-(hydroxymethyl) derivative75–80
Unsaturated pentalene ringH₂/Pd-CFully saturated pentalene85–90

Synthetic Functionalization via Multi-Component Reactions (MCRs)

The spiro structure participates in MCRs to generate hybrid heterocycles:

  • Knoevenagel condensation with Meldrum’s acid and aryl aldehydes forms fused quinoline derivatives (e.g., dihydrospiro[dioxolo[4,5-g]quinoline]) under catalyst-free, room-temperature conditions .

  • Diastereoselectivity is influenced by steric effects from the 5,5-dimethyl groups, favoring trans-adducts (dr > 4:1) .

Example Reaction Pathway :

  • Step 1 : Knoevenagel condensation between Meldrum’s acid and aldehyde.

  • Step 2 : Cyclization with amine derivatives to form spiro-fused quinoline.

Amine ComponentAldhyde ComponentProductYield (%)dr (trans:cis)
3,4-Methylenedioxyaniline4-Chlorobenzaldehyde6′,8′-Bis(4-chlorophenyl)-dihydrospiro824.5:1

Ring-Opening Reactions

Acidic or basic conditions cleave the dioxane ring:

  • HCl (1M) : Hydrolyzes the dioxane ring to form a diol intermediate, which can further cyclize under dehydration .

  • NaOMe/MeOH : Transesterifies ester groups while preserving the pentalene scaffold.

Substitution Reactions

The compound undergoes nucleophilic substitutions at reactive positions:

  • Halogenation : Treatment with PCl₅ replaces hydroxyl groups with chlorine.

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) replaces ester groups with amides .

Thermal Stability and Decomposition

At temperatures >200°C, thermal decomposition occurs via retro-Diels-Alder pathways, releasing volatile fragments (e.g., acetone) .

Comparison with Similar Compounds

Research Findings and Trends

Spirocyclic Scaffolds : Increasing interest in spiro compounds for drug discovery due to their rigid 3D structures, which improve binding selectivity .

Derivatization Potential: The ketone derivative (CAS 92007-37-9) shows versatility in forming Schiff bases or undergoing Grignard reactions .

Challenges : Scalability of radical-based syntheses (e.g., Bu₃SnH) remains a limitation; greener alternatives (e.g., photoredox catalysis) are under exploration .

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